Autotaxin Scaffold Validation: Potency Range of the Thieno[3,4‑c]pyrazole‑Amide Series
The compound has not been individually profiled in a published ATX enzyme assay; however, it belongs to a scaffold series for which quantitative ATX‑inhibitory data are available. In the Stylianaki et al. study, the most potent analogues of a closely related 2‑substituted‑2,6‑dihydro‑4H‑thieno[3,4‑c]pyrazol‑1‑substituted amide series displayed IC50 values of 0.9–2.0 µM against recombinant human ATX, with the lead compound achieving an IC50 of 0.33 µM in a nucleotide phosphodiesterase assay. [REFS‑1] Patent EP4175633A1, which explicitly covers the 3‑yl acetamide sub‑class to which CAS 893940‑39‑1 belongs, states that preferred compounds inhibit ATX with IC50 values ≤1 µM. [REFS‑2] The 4‑methoxyphenyl substituent at N2 and the 2‑methoxyacetamide side‑chain are both among the substituents identified in the patent as conferring favourable potency. [REFS‑2]
| Evidence Dimension | Recombinant human ATX enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted to fall within the scaffold range of ≤1 µM based on patent disclosure [REFS‑2] |
| Comparator Or Baseline | Closest structurally‑characterised analogues from Stylianaki et al.: IC50 = 0.9–2.0 µM (scaffold average) and 0.33 µM (best analogue) [REFS‑1] |
| Quantified Difference | Exact value unavailable; the presence of dual methoxy substituents places CAS 893940‑39‑1 among the favoured substitution patterns for ATX potency within the patent scope. |
| Conditions | Recombinant human ATX; FS‑3 nucleotide phosphodiesterase substrate; 37 °C, pH 7.4 [REFS‑1] |
Why This Matters
Procurement of the exact CAS‑listed compound ensures access to the substitution pattern that the patent identifies as potency‑favouring, avoiding untested analogues that may fall outside the active range.
- [1] Stylianaki, A., et al. “Hit” to lead optimization and chemoinformatic studies for a new series of Autotaxin inhibitors. Eur. J. Med. Chem. 2023, 250, 115130. View Source
- [2] Thieno[3,4‑c]pyrazol‑3‑yl acetamides as autotaxin inhibitors. European Patent EP4175633A1 (filed 02.07.2021, published 10.05.2023). View Source
